
Propyl 3,5-dinitro-2-(7H-purin-6-ylsulfanyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl 3,5-dinitro-2-(7H-purin-6-ylsulfanyl)benzoate is an organic compound that belongs to the class of esters This compound is characterized by the presence of a propyl group, two nitro groups, and a purinylsulfanyl group attached to a benzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 3,5-dinitro-2-(7H-purin-6-ylsulfanyl)benzoate typically involves the esterification of 3,5-dinitrobenzoic acid with propanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The process may also include the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Propyl 3,5-dinitro-2-(7H-purin-6-ylsulfanyl)benzoate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or nitro derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Nucleophiles such as ammonia or primary amines can be used under basic conditions to facilitate the substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted esters or amides.
Aplicaciones Científicas De Investigación
Propyl 3,5-dinitro-2-(7H-purin-6-ylsulfanyl)benzoate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mecanismo De Acción
The mechanism of action of Propyl 3,5-dinitro-2-(7H-purin-6-ylsulfanyl)benzoate involves its interaction with specific molecular targets and pathways. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. The purinylsulfanyl group may interact with nucleic acids or proteins, affecting their function and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 3,5-dinitro-2-(7H-purin-6-ylsulfanyl)benzoate
- Methyl 3,5-dinitro-2-(7H-purin-6-ylsulfanyl)benzoate
- Butyl 3,5-dinitro-2-(7H-purin-6-ylsulfanyl)benzoate
Uniqueness
Propyl 3,5-dinitro-2-(7H-purin-6-ylsulfanyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The propyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications. Additionally, the presence of both nitro and purinylsulfanyl groups allows for diverse chemical reactivity and potential biological activities.
Propiedades
Número CAS |
59921-60-7 |
|---|---|
Fórmula molecular |
C15H12N6O6S |
Peso molecular |
404.4 g/mol |
Nombre IUPAC |
propyl 3,5-dinitro-2-(7H-purin-6-ylsulfanyl)benzoate |
InChI |
InChI=1S/C15H12N6O6S/c1-2-3-27-15(22)9-4-8(20(23)24)5-10(21(25)26)12(9)28-14-11-13(17-6-16-11)18-7-19-14/h4-7H,2-3H2,1H3,(H,16,17,18,19) |
Clave InChI |
VGYWXCIIKAKPHR-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])SC2=NC=NC3=C2NC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


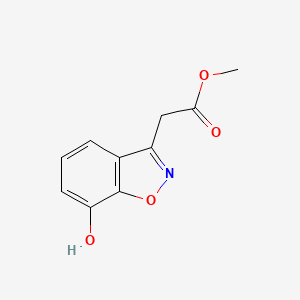

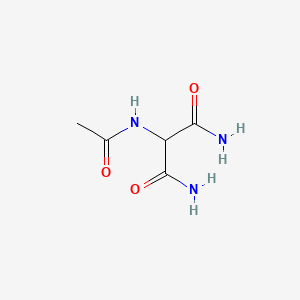
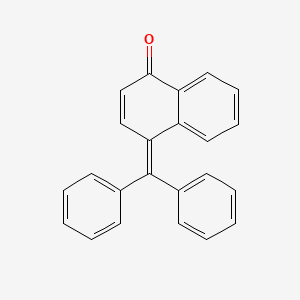
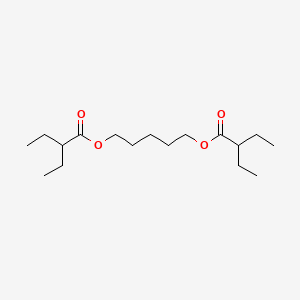

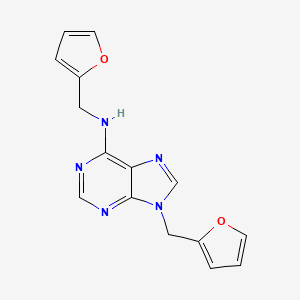
![2-[(4-Chloro-2-methylphenoxy)methyl]oxirane](/img/structure/B14006244.png)



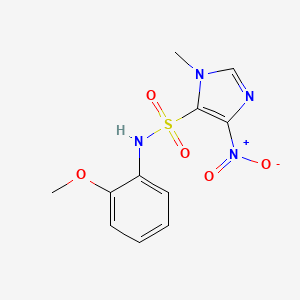
![1-(2,4-Dinitrophenyl)-2-[(4-methylphenyl)(2-phenylcyclopropyl)methylidene]hydrazine](/img/structure/B14006274.png)
![Methyl 3-(3-{[(benzyloxy)carbonyl]amino}phenyl)propanoate](/img/structure/B14006282.png)
